molecular formula C14H27NO B078494 2-Undecyl-2-oxazoline CAS No. 10431-84-2

2-Undecyl-2-oxazoline

Cat. No.: B078494
CAS No.: 10431-84-2
M. Wt: 225.37 g/mol
InChI Key: OCSXKMIYKAIBCF-UHFFFAOYSA-N
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Description

2-Undecyl-2-oxazoline is a useful research compound. Its molecular formula is C14H27NO and its molecular weight is 225.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10431-84-2

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

2-undecyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3

InChI Key

OCSXKMIYKAIBCF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=NCCO1

Canonical SMILES

CCCCCCCCCCCC1=NCCO1

Key on ui other cas no.

10431-84-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, lauric acid methyl ester was reacted with ethanolamine in the presence of titanium tetraacetate to form 2-undecyl-2-oxazoline. The quantities used were as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
titanium tetraacetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction was carried out under nitrogen atmosphere in a three neck flask equipped with a magnetic stirring bar, reflux condenser, addition funnel and thermometer. 50 ml of 1-butanol and 667 mg (2.5 mmoles) of cadmium acetate dihydrate was introduced and the catalyst was dissolved by slight warming. 18.13 g (100 mmoles) of undecyl cyanide was added and the solution was heated to 125° C. 7.33 g (120 mmoles) of 2-aminoethanol was then added dropwise controlling the evolution of ammonia. At the end of the reaction (ca. 48 hrs.) the solvent was removed under vacuo. The residue was treated with 100 ml of petroleum ether and filtered after keeping for several hours. The filtrate was washed with water, dried over anhydrous magnesium sulfate, concentrated and the residue was distilled 114° C./0.5 mm to give 19.83 g (88%) of 2-undecyl-2-oxazoline.
Quantity
18.13 g
Type
reactant
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cadmium acetate dihydrate
Quantity
667 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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